molecular formula C29H26N2O3 B3999476 N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide

Cat. No.: B3999476
M. Wt: 450.5 g/mol
InChI Key: UXNQHXSLTGHMNJ-UHFFFAOYSA-N
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Description

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide is a complex organic compound featuring a carbazole moiety, a hydroxypropoxy linker, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide typically involves multiple steps:

    Formation of the Carbazole Intermediate: The initial step often involves the preparation of a carbazole derivative through a Friedel-Crafts acylation reaction.

    Hydroxypropoxy Linker Addition: The carbazole intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropoxy group.

    Coupling with 4-Hydroxyphenyl Derivative: The resulting intermediate is coupled with a 4-hydroxyphenyl derivative using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Amidation: The final step involves the amidation of the product with 2-methylbenzoic acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbazole moiety can be reduced under specific conditions to form a dihydrocarbazole derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).

    Substitution: Electrophilic reagents like Br₂ (bromine) or HNO₃ (nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrocarbazole derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, modulating their activity through binding interactions.

    Electronic Materials: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide: shares similarities with other carbazole derivatives, such as:

Uniqueness

    Structural Complexity: The combination of a carbazole moiety with a hydroxypropoxy linker and a methylbenzamide group makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c1-20-8-2-3-9-24(20)29(33)30-21-14-16-23(17-15-21)34-19-22(32)18-31-27-12-6-4-10-25(27)26-11-5-7-13-28(26)31/h2-17,22,32H,18-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQHXSLTGHMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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